molecular formula C19H17ClN2O3S2 B2881241 (5-(((4-(4-Chlorophenyl)thiazol-2-yl)thio)methyl)furan-2-yl)(morpholino)methanone CAS No. 1105209-80-0

(5-(((4-(4-Chlorophenyl)thiazol-2-yl)thio)methyl)furan-2-yl)(morpholino)methanone

Cat. No.: B2881241
CAS No.: 1105209-80-0
M. Wt: 420.93
InChI Key: SHMOEEJRYADXMQ-UHFFFAOYSA-N
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Description

The compound (5-(((4-(4-Chlorophenyl)thiazol-2-yl)thio)methyl)furan-2-yl)(morpholino)methanone is a complex organic molecule that features a combination of thiazole, furan, and morpholine moieties

Biochemical Analysis

Biochemical Properties

(5-(((4-(4-Chlorophenyl)thiazol-2-yl)thio)methyl)furan-2-yl)(morpholino)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound is known for its ability to bind to enzyme active sites, potentially inhibiting or modifying enzyme activity . This compound may interact with enzymes such as kinases and proteases, altering their function and impacting cellular processes. The furan ring can engage in π-π interactions with aromatic amino acids in proteins, further stabilizing these interactions .

Cellular Effects

The effects of this compound on cells are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can affect the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell survival and growth. The morpholino group in the compound enhances its ability to penetrate cell membranes, ensuring effective intracellular activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can inhibit enzyme activity by blocking the active site or induce conformational changes that enhance enzyme function . The compound may also interact with DNA, influencing gene expression by acting as a transcriptional regulator. These interactions highlight its potential as a therapeutic agent in modulating biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(((4-(4-Chlorophenyl)thiazol-2-yl)thio)methyl)furan-2-yl)(morpholino)methanone typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the 4-Chlorophenyl Group:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

    Thioether Formation: The thiazole and furan rings are connected via a thioether linkage, typically through a nucleophilic substitution reaction where a thiol group reacts with a halogenated furan derivative.

    Morpholino Group Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo various substitution reactions, particularly at the aromatic rings, where electrophilic aromatic substitution can introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound’s potential antimicrobial and anticancer properties make it a candidate for drug development. Studies may focus on its efficacy against different bacterial strains or cancer cell lines.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into a drug for treating infections or cancer.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as antimicrobial coatings or advanced polymers.

Comparison with Similar Compounds

Similar Compounds

    (4-(4-Chlorophenyl)thiazol-2-yl)methanone: Similar structure but lacks the furan and morpholine groups.

    (5-(4-Chlorophenyl)furan-2-yl)methanone: Similar structure but lacks the thiazole and morpholine groups.

    (5-(((4-(4-Chlorophenyl)thiazol-2-yl)thio)methyl)furan-2-yl)methanone: Similar structure but lacks the morpholine group.

Uniqueness

The uniqueness of (5-(((4-(4-Chlorophenyl)thiazol-2-yl)thio)methyl)furan-2-yl)(morpholino)methanone lies in its combination of thiazole, furan, and morpholine moieties, which confer a distinct set of chemical and biological properties. This combination allows for a broader range of interactions with biological targets, potentially enhancing its efficacy as a therapeutic agent.

Properties

IUPAC Name

[5-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanylmethyl]furan-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S2/c20-14-3-1-13(2-4-14)16-12-27-19(21-16)26-11-15-5-6-17(25-15)18(23)22-7-9-24-10-8-22/h1-6,12H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMOEEJRYADXMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(O2)CSC3=NC(=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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